molecular formula C17H24N4OS B7033660 N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B7033660
M. Wt: 332.5 g/mol
InChI Key: UZWRIAAZQWUOEM-UHFFFAOYSA-N
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Description

N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12-11-23-17(19-12)21-8-5-15(6-9-21)20-13(2)14-4-7-18-16(10-14)22-3/h4,7,10-11,13,15,20H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWRIAAZQWUOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)NC(C)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 2-methoxypyridine and 4-methyl-1,3-thiazole derivatives. These intermediates are then subjected to a series of reactions, including alkylation, cyclization, and amination, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced amine derivatives.

Scientific Research Applications

N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-pyridinyl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine
  • N-[1-(2-methoxypyridin-4-yl)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group on the pyridine ring, for instance, may enhance its binding affinity to certain targets compared to similar compounds without this modification.

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